molecular formula C15H20FN B185550 (2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine CAS No. 356531-66-3

(2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine

Cat. No.: B185550
CAS No.: 356531-66-3
M. Wt: 233.32 g/mol
InChI Key: XNRWHWFIOLQMQP-UHFFFAOYSA-N
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Description

(2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine is an organic compound with the molecular formula C15H20FN and a molecular weight of 233.32 g/mol. This compound is characterized by the presence of a cyclohexene ring, a fluorobenzyl group, and an amine functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of (2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine typically involves the reaction of cyclohexene with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

(2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific context and application .

Comparison with Similar Compounds

(2-Cyclohex-1-EN-1-ylethyl)(4-fluorobenzyl)amine can be compared with other similar compounds, such as:

    (2-Cyclohex-1-EN-1-ylethyl)amine: Lacks the fluorobenzyl group, which may result in different chemical and biological properties.

    (4-Fluorobenzyl)amine: Lacks the cyclohexene ring, which may affect its reactivity and applications.

    (2-Cyclohex-1-EN-1-ylethyl)(4-chlorobenzyl)amine: Contains a chlorine atom instead of a fluorine atom, which can influence its chemical behavior and interactions

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRWHWFIOLQMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365150
Record name 2-(Cyclohex-1-en-1-yl)-N-[(4-fluorophenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-66-3
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]-4-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356531-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohex-1-en-1-yl)-N-[(4-fluorophenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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